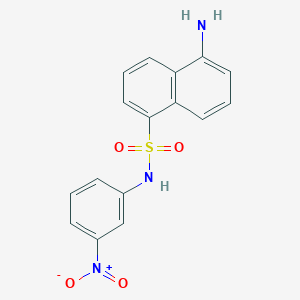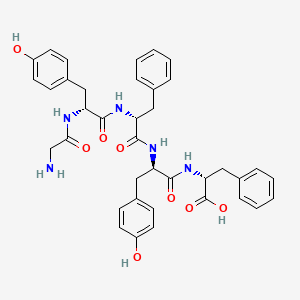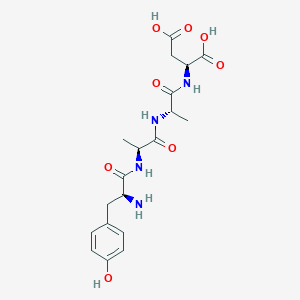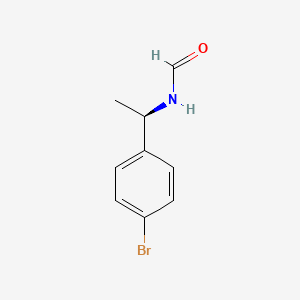
9H-Fluoren-9-one, 2-(1-oxooctadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- is an organic compound that belongs to the class of fluorenones. Fluorenones are characterized by a fluorene backbone with a ketone functional group at the 9-position. This particular compound has an additional 1-oxooctadecyl group attached, making it a unique derivative of fluorenone. Fluorenones are known for their bright yellow color and are used in various applications due to their interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- typically involves the introduction of the 1-oxooctadecyl group to the fluorenone structure. One common method is the Friedel-Crafts acylation reaction, where fluorenone is reacted with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the fluorene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Fluorenone carboxylic acids.
Reduction: Fluorenone alcohols.
Substitution: Halogenated or nitrated fluorenones.
Applications De Recherche Scientifique
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-one, 2-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone: The parent compound without the 1-oxooctadecyl group.
2,7-Dibromo-9-fluorenone: A halogenated derivative of fluorenone.
9-Fluorenone oxime: A derivative with an oxime functional group.
Uniqueness
9H-Fluoren-9-one, 2-(1-oxooctadecyl)- is unique due to the presence of the long-chain 1-oxooctadecyl group, which imparts distinct physical and chemical properties. This modification can enhance the compound’s solubility, stability, and biological activity compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
886062-26-6 |
|---|---|
Formule moléculaire |
C31H42O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2-octadecanoylfluoren-9-one |
InChI |
InChI=1S/C31H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30(32)25-22-23-27-26-19-17-18-20-28(26)31(33)29(27)24-25/h17-20,22-24H,2-16,21H2,1H3 |
Clé InChI |
OSXDODGXTAUXMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)

![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)


![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)


![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)




